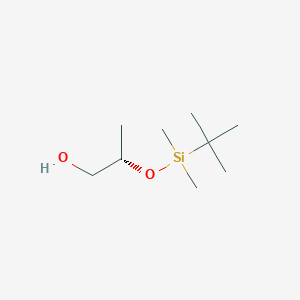

(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol

Description

BenchChem offers high-quality (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYOCKYIGKFINL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol: A Chiral Building Block in Modern Synthesis

This guide provides a comprehensive technical overview of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, a versatile chiral building block pivotal in pharmaceutical and complex molecule synthesis. We will delve into its core physicochemical properties, detailed synthetic and deprotection protocols, and its strategic application in multistep syntheses, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, often abbreviated as (S)-2-TBS-propan-1-ol, is a silyl ether derivative of (S)-1,2-propanediol. The introduction of the sterically demanding tert-butyldimethylsilyl (TBS) group at the secondary hydroxyl position renders the primary hydroxyl group available for a wide array of chemical transformations. This strategic protection is fundamental to its utility as a chiral synthon, allowing for the preservation of the stereocenter at C2 while subsequent reactions are carried out at the C1 position.

| Property | Value | Source |

| Molecular Formula | C₉H₂₂O₂Si | |

| Molecular Weight | 190.36 g/mol | |

| CAS Number | 135614-57-2 | |

| Appearance | Colorless to Yellow Liquid | |

| Storage Temperature | -20°C |

Synthesis and Purification: A Protocol Grounded in Regioselectivity

The synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol hinges on the regioselective protection of the secondary hydroxyl group of (S)-1,2-propanediol over the primary one. This selectivity is primarily driven by the steric bulk of the TBS group, which favors reaction at the less sterically hindered primary alcohol. However, through careful selection of reagents and reaction conditions, the secondary alcohol can be selectively protected.

A common synthetic route involves the initial protection of (S)-ethyl lactate, followed by reduction. This multi-step process, while effective, can be lengthy. A more direct approach, though requiring careful control of stoichiometry, involves the direct silylation of (S)-1,2-propanediol.

Experimental Protocol: Synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol

This protocol is adapted from established procedures for the selective silylation of diols.

Materials:

-

(S)-1,2-propanediol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of (S)-1,2-propanediol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBSCl (1.05 eq) in anhydrous DCM dropwise over 30 minutes. The use of a slight excess of the silylating agent and a full equivalent of base for each hydroxyl group helps to drive the reaction to the desired product, while the controlled addition at low temperature helps to manage the exothermic nature of the reaction and improve selectivity.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol.

dot graph "Synthesis_of_S-2-TBS-propan-1-ol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Synthetic_Workflow" { graph [fontname="Arial", fontsize=10, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#4285F4"];

} Caption: Synthetic workflow for (S)-2-TBS-propan-1-ol.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is limited, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 0.9 ppm), two singlets for the dimethylsilyl groups (around 0.1 ppm), and signals for the propanol backbone. The methyl group at C3 would appear as a doublet, coupled to the proton at C2. The protons on C1 and C2 would present as a complex multiplet. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the tert-butyl and dimethylsilyl carbons. The three carbons of the propanol backbone will have different chemical shifts due to their distinct electronic environments, with the carbon bearing the TBS group being significantly shifted downfield. For comparison, in propan-1-ol, the carbon attached to the hydroxyl group appears around 64 ppm.[1]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. Strong C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. The Si-C and Si-O bonds will give rise to characteristic absorptions in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragment would be the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBS-protected compounds.

Strategic Deprotection of the TBS Ether

The removal of the TBS protecting group is a critical step in the synthetic application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol. The stability of the TBS ether to a wide range of reaction conditions, coupled with the availability of mild and selective deprotection methods, underpins its utility.[2]

Deprotection Mechanisms

There are two primary mechanisms for the cleavage of TBS ethers:

-

Acid-Catalyzed Hydrolysis: This involves the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[3]

-

Fluoride-Mediated Cleavage: This is the most common method and relies on the high affinity of fluoride ions for silicon. The nucleophilic attack of fluoride on the silicon atom forms a pentacoordinate intermediate, which then fragments to release the alcohol.[3]

Experimental Protocol: Fluoride-Mediated Deprotection

This protocol provides a general and reliable method for the removal of the TBS group from a secondary alcohol.

Materials:

-

(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol derivative

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

-

Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature. The slight excess of TBAF ensures the complete removal of the protecting group.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.[4]

Applications in Drug Discovery and Total Synthesis

(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a valuable chiral building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[5] Its bifunctional nature, with a protected secondary alcohol and a free primary alcohol, allows for sequential and controlled modifications, which is essential in the construction of molecules with multiple stereocenters.

The "chiral pool" approach in synthesis leverages readily available, enantiomerically pure starting materials, such as (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, to introduce chirality into a target molecule. This strategy is often more efficient than asymmetric synthesis or chiral resolution.

While a specific, high-profile application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol in a named drug synthesis is not readily found in general literature, its structural motif is common in many natural products and pharmaceuticals. Its utility lies in its ability to serve as a versatile three-carbon chiral synthon. For instance, the free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the stereochemistry at C2 is preserved. The subsequent deprotection of the secondary alcohol then reveals a new site for further functionalization.

Conclusion

(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a cornerstone chiral building block for the modern synthetic chemist. Its well-defined stereochemistry, coupled with the robust and selectively cleavable TBS protecting group, provides a reliable and versatile platform for the construction of complex, stereochemically rich molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

- Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering.

- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.

- (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure.

- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)

- SUPPORTING INFORM

- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr

- TBS Protection - Common Conditions. organic-chemistry.org.

- (S)-2-(tert-butyldimethylsilyloxy)propanal. MySkinRecipes.

- Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. PMC.

- NMR Chemical Shifts. J. Org. Chem.

- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deproton

- 13C NMR of 1-Propanol. Doc Brown's Chemistry.

- 2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Prop-2-En-1-Ol synthesis. chemicalbook.

- 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. PubChem.

- (S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)PROPAN-1-OL. Sigma-Aldrich.

- Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal.

- Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.

- Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4. eScholarship.org.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Universidad de La Rioja.

- (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. Sigma-Aldrich.

- 135614-57-2 | (S)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol. Ambeed.

Sources

- 1. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. ace.as-pub.com [ace.as-pub.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. (S)-2-(tert-butyldimethylsilyloxy)propanal [myskinrecipes.com]

Solubility of TBS-protected chiral diols in organic solvents

An In-depth Technical Guide to the Solubility of TBS-protected Chiral Diols in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The tert-butyldimethylsilyl (TBS) group is an indispensable tool in modern organic synthesis for the protection of hydroxyl functionalities.[1][2] Chiral diols, protected as their bis-TBS ethers, are crucial intermediates in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients. However, the successful execution of reactions involving these substrates is often dictated by a seemingly mundane yet critical parameter: their solubility. Insufficient solubility can lead to poor reaction kinetics, low yields, and challenges in purification. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of TBS-protected chiral diols in common organic solvents. It is designed for researchers, scientists, and drug development professionals who seek to move beyond trial-and-error solvent selection and apply a systematic, mechanistically informed approach to their synthetic challenges.

The Dichotomy of the TBS Ether: Balancing Polarity and Lipophilicity

The solubility of a molecule is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[3][4] A TBS-protected diol presents a fascinating case study in this principle. The parent diol is typically a polar, hydrogen-bond-donating species with high solubility in polar protic solvents. The introduction of two bulky TBS groups fundamentally alters the molecule's character in two ways:

-

Elimination of Hydrogen Bonding: The conversion of the hydroxyl (-OH) groups to silyl ethers (R-O-SiR'₃) removes the potent hydrogen bond donor capability, drastically reducing solubility in protic solvents like water or methanol.[5]

-

Introduction of Lipophilicity: The tert-butyl and methyl groups on the silicon atom create a large, nonpolar, "greasy" surface area.[6] This significantly increases the molecule's affinity for nonpolar (hydrocarbon) and moderately polar solvents through van der Waals interactions.

However, the molecule does not become purely nonpolar. The C-O-Si ether linkages retain a degree of polarity and a net dipole moment, allowing for favorable dipole-dipole interactions with polar aprotic solvents.[5] The ultimate solubility profile is therefore a delicate balance between the lipophilicity of the silyl groups and the residual polarity of the core structure and ether bonds.

A Survey of Solubility in Common Organic Solvents

Predicting the exact solubility of a specific TBS-protected diol is challenging without experimental data, as it depends heavily on the diol's backbone structure (e.g., aliphatic, aromatic, cyclic).[7][8] However, we can establish general guidelines based on solvent class.

Table 1: Qualitative Solubility Guide for TBS-Protected Diols

| Solvent Class | Representative Solvents | Expected Solubility | Dominant Intermolecular Forces (Solute-Solvent) | Rationale & Field Insights |

| Nonpolar Aliphatic | Hexanes, Pentane, Cyclohexane | Medium to High | Van der Waals / London Dispersion Forces | The large nonpolar surface area of the TBS groups interacts favorably with hydrocarbon solvents. In our experience, for many acyclic TBS-diols, hexanes are an excellent starting point for reaction and chromatography. |

| Nonpolar Aromatic | Toluene, Benzene | Medium to High | Van der Waals, π-stacking (if applicable) | Aromatic solvents are slightly more polarizable than alkanes and can offer improved solubility, particularly if the diol backbone contains aromatic moieties. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc) | High | Dipole-Dipole, Van der Waals | This class often represents the "sweet spot." Solvents like THF and DCM can effectively solvate both the nonpolar TBS groups and the polar C-O-Si linkages, leading to excellent solubility for a wide range of substrates.[1] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Very Low | Dipole-Dipole, Weak Hydrogen Bonding (acceptor only) | The strong hydrogen-bonding network of the solvent tends to exclude the bulky, non-H-bonding solute. Solubility is generally poor unless the diol backbone is very small and polar. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Low to Medium | Dipole-Dipole | While highly polar, these solvents are often too dissimilar from the largely nonpolar character of the TBS-protected diol, leading to suboptimal solubility compared to THF or DCM. DMF is sometimes used for the silylation reaction itself due to its ability to dissolve the alcohol starting material and the silylating agent.[2] |

Core Directive: A Logical Workflow for Solvent Selection

A systematic approach to solvent selection saves time and resources. The following workflow outlines a logical progression from substrate analysis to reaction optimization.

Caption: Logical workflow for selecting an optimal solvent system.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable, self-validating method for quantifying the solubility of a TBS-protected chiral diol in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility (mg/mL or mol/L) of a solid compound.

Materials:

-

TBS-protected chiral diol (solid, high purity)

-

Candidate organic solvents (anhydrous, HPLC grade)

-

Analytical balance (± 0.1 mg precision)

-

2 mL glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

0.22 µm PTFE syringe filters

-

Gas-tight syringes

-

Volumetric flasks and pipettes

-

Analytical instrument (GC-MS or HPLC-UV/ELSD) for concentration analysis (optional, for high precision)

Methodology:

-

Preparation of Vials: Add an excess of the solid TBS-protected diol to several pre-weighed 2 mL vials. An amount that is clearly in excess of what will dissolve is required (e.g., 50-100 mg).

-

Solvent Addition: Accurately add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached.

-

Trustworthiness Check: To validate that equilibrium has been achieved, prepare a set of time-point vials and analyze the supernatant concentration at 24, 36, and 48 hours. The concentration should plateau.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

-

Gravimetric Analysis:

-

Record the exact mass of the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.

-

-

Calculation:

-

Mass of solute (g): (Mass of vial + residue) - (Mass of empty vial)

-

Volume of solvent (L): Determined from the initial addition (e.g., 0.001 L).

-

Solubility (g/L): Mass of solute / Volume of solvent

-

The density of the solvent can be used to convert to other units (e.g., molality) if needed.

-

Factors Influencing Solubility: A Deeper Dive

Beyond the choice of solvent, several other factors can significantly impact the solubility of your TBS-protected diol.

-

Structure of the Diol Backbone: A long, flexible aliphatic chain (e.g., protected 1,6-hexanediol) will have different solubility characteristics than a rigid, cyclic structure (e.g., a protected TADDOL or BINOL derivative). Rigid structures often have higher crystal lattice energies, making them more difficult to dissolve.

-

Steric Hindrance: While the TBS group is bulky, the overall shape of the molecule matters. A highly convoluted structure may pack less efficiently in a crystal lattice, potentially increasing its solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This can be leveraged to run reactions at higher concentrations by heating the mixture. Conversely, cooling can be used to induce crystallization during purification.

-

Purity of the Compound: The presence of impurities can either enhance or decrease apparent solubility. Residual un-protected or mono-protected diol, being more polar, can disrupt the crystal lattice and may alter solubility behavior.

Implications for Synthesis and Purification

A thorough understanding of solubility directly translates to more efficient and successful laboratory operations.

-

Reaction Setup: Running a reaction under homogeneous conditions is almost always preferable. Knowing the solubility limit prevents setting up reactions as slurries unintentionally, which can lead to irreproducible kinetics and incomplete conversions.[1]

-

Work-up and Extraction: Solvent selection is critical for liquid-liquid extractions. A TBS-protected diol will be extracted into nonpolar organic layers (e.g., hexane, ethyl acetate) from aqueous media.[4][9]

-

Chromatography: Solubility dictates the choice of loading solvent and mobile phase for flash chromatography. The compound must be soluble in the mobile phase. A common mobile phase system for these compounds is a gradient of ethyl acetate in hexanes.[10] Poor solubility at the start of a column can cause the compound to precipitate, leading to poor separation.

Conclusion

The solubility of TBS-protected chiral diols is a critical, multi-faceted parameter that extends far beyond simple solvent selection. It is dictated by a nuanced interplay between the lipophilic silyl groups, the residual polarity of the molecular core, and the properties of the organic solvent. By applying the principles and protocols outlined in this guide, researchers can systematically analyze their specific substrates, make informed decisions about solvent systems, and ultimately design more robust, reliable, and efficient synthetic processes.

References

-

Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylphenol, tert-butyldimethylsilyl ether. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Silyl ether. Retrieved from [Link]

-

Wikipedia. (2023, November 13). tert-Butyldimethylsilyl chloride. Retrieved from [Link]

-

University of Waterloo. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis. Retrieved from [Link]

-

ResearchGate. (2020, January). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Chiral Technologies. (2021, March 14). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Proprep. (n.d.). Discuss the solubility of ethyl acetate in hexanes and its implications for extraction techniques. Retrieved from [Link]

-

PubMed. (2022, June 22). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

University of Strathclyde. (n.d.). Physics-based solubility prediction for organic molecules. Retrieved from [Link]

-

ResearchGate. (2023, November). Assessing the Miscibility of Synthetic and Natural Polyols Through Hansen Solubility Parameters for Polyurethane Formulations. Retrieved from [Link]

-

PubMed. (1981, November). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

Quora. (2019, July 27). Why is ethyl acetate soluble in hexane?. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. caymanchem.com [caymanchem.com]

- 4. proprep.com [proprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromatography [chem.rochester.edu]

Technical Deep Dive: Stability & Migration of Secondary Silyl Ethers

Executive Summary

The stability of secondary silyl ethers in the presence of primary alcohols is a bifurcated challenge in organic synthesis. It encompasses two distinct failure modes: intermolecular solvolysis (when the primary alcohol is the solvent, e.g., methanol) and intramolecular migration (when a free primary hydroxyl group exists on the same scaffold, e.g., 1,2- or 1,3-diols).

While secondary silyl ethers (TBS, TBDPS, TIPS) are generally robust, they are thermodynamically driven to migrate to primary positions under basic conditions or hydrolyze under acidic conditions. This guide synthesizes the thermodynamic drivers, steric modulators, and validated protocols to control these species.

Part 1: The Thermodynamic & Kinetic Landscape

The Driving Force of Instability

The stability of a secondary silyl ether (

-

Bond Strength: Silicon forms exceptionally strong bonds with oxygen (

110-130 kcal/mol). However, a primary silyl ether ( -

The Migration Trap: In molecules containing a free primary hydroxyl group proximal to a secondary silyl ether (a 1,2- or 1,3-diol system), base-catalyzed equilibration will almost invariably drive the silyl group to the primary oxygen. This is a 1,x-silyl migration .

Relative Stability Hierarchy

Empirical data confirms that steric bulk at the silicon atom is the primary kinetic barrier to both hydrolysis and migration.

Table 1: Relative Stability Profile of Silyl Ethers (Normalized to TMS = 1)

| Silyl Group | Acid Stability (Hydrolysis) | Base Stability (Hydrolysis) | Migration Susceptibility |

| TMS (Trimethylsilyl) | 1 | 1 | Extreme |

| TES (Triethylsilyl) | 64 | 10-100 | High |

| TBS (tert-Butyldimethylsilyl) | 20,000 | 20,000 | Moderate |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | 20,000 | Low* |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Very Low |

> Critical Insight: TBDPS is chemically unique. It is hyper-stable to acid (due to electronic stabilization by phenyl rings) but only moderately stable to base. For preventing base-catalyzed migration to a primary alcohol, TIPS is superior to TBDPS.

Part 2: Mechanisms of Failure

Understanding the mechanism allows for rational intervention.[1] The two primary pathways are detailed below.

Intramolecular Silyl Migration (The "Walk")

Under basic conditions (pH > 8) or in the presence of nucleophilic catalysts (DMAP, Imidazole), a proximal primary alcohol will attack the silicon center of a secondary silyl ether.

Figure 1: Mechanism of base-catalyzed 1,2-silyl migration from a secondary to a primary hydroxyl group.

Acid-Catalyzed Solvolysis (Methanolysis)

When the "primary alcohol" is the solvent (e.g., MeOH), the mechanism is intermolecular. Protic acids protonate the silyl ether oxygen, making the silicon susceptible to nucleophilic attack by methanol.

-

Risk Factor: Secondary TBS groups are generally stable in MeOH at neutral pH for days. However, trace HCl (generated from acetyl chloride or unquenched reactions) will cause rapid desilylation (

hour for TBS).

Part 3: Experimental Protocols

Protocol A: Selective Deprotection of Primary TBS in Presence of Secondary TBS

Objective: Remove a primary silyl group while retaining the secondary silyl ether.[2]

The System: Camphorsulfonic Acid (CSA) in Methanol at low temperature exploits the steric kinetic difference.

-

Preparation: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of

:MeOH.-

Note: DCM is added to ensure solubility at low temperatures; MeOH is the nucleophile.

-

-

Cooling: Cool the solution to -20°C (Cryostat or Ice/Salt bath).

-

Acid Addition: Add CSA (0.1 equiv) in one portion.

-

Monitoring: Stir for 60-120 minutes. Monitor by TLC.[1][3][4][5]

-

Checkpoint: Primary TBS cleaves rapidly. Secondary TBS is kinetically much slower.

-

-

Quench: Quench with

(0.2 equiv) before warming to room temperature.-

Why: Warming the acidic solution will immediately cleave the secondary silyl ether.

-

Protocol B: Preventing Migration During Workup

Objective: Handle a molecule with a free primary OH and a secondary Silyl Ether without inducing migration.

-

Avoid Strong Bases: Do not use NaOH or KOH. Use mild bases like

or Pyridine. -

Buffering: If the reaction mixture is basic (e.g., after a reduction with

), quench with a buffered solution (Rochelle's salt or Ammonium Chloride) rather than strong acid or water alone. -

Solvent Choice: Avoid MeOH during concentration if the compound is acid-sensitive. Use aprotic solvents (EtOAc, DCM) for extractions.

Protocol C: The "Stability Stress Test"

Objective: Quantify the stability of your specific substrate in MeOH.

-

Dissolve 5 mg of substrate in 0.6 mL deuterated methanol (

). -

Add 1 drop of

(internal standard lock). -

Acid Challenge: Add 0.01 equiv of acetic acid-d4. Monitor by NMR at t=0, 1h, 12h.

-

Base Challenge: In a separate tube, add 0.01 equiv of Pyridine-d5. Monitor by NMR.

-

Result: If signal shift is observed (silyl methyls moving), migration or hydrolysis is occurring.

-

Part 4: Strategic Decision Making

When designing a synthesis, selecting the correct protecting group for a secondary alcohol is critical if a primary alcohol will be unveiled later.

Figure 2: Decision matrix for selecting secondary silyl protecting groups based on downstream chemical environments.

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[6] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6][7] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

-

Wuts, P. G. M. (2014).[8] Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Chapter 2: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols). [Link]

-

Jones, G. B., & Myers, R. S. (1996). The chemistry of silicon-oxygen bonds: 1,2-Silyl migrations. Tetrahedron, 52(4), 919-936. (Detailed mechanistic analysis of migration). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. ace.as-pub.com [ace.as-pub.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Note: Selective DIBAL-H Reduction of (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate

[1]

Executive Summary

This application note details the protocol for the selective reduction of (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate to its corresponding aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal .[1] This transformation is a pivotal step in the synthesis of polyketide natural products and chiral pharmaceutical building blocks.

The procedure utilizes Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) to arrest the reduction at the aldehyde stage.[1][2][3][4][5] We address the critical challenges of this reaction: preventing over-reduction to the alcohol, avoiding racemization of the

Scientific Background & Mechanism[1][3][4]

The Substrate: Protected Roche Ester

The starting material is a TBDMS-protected derivative of (S)-ethyl lactate (Roche Ester).[1] The bulky tert-butyldimethylsilyl (TBDMS) group serves two functions:

-

Protection: Prevents side reactions at the hydroxyl group.

-

Stereocontrol: The steric bulk minimizes the risk of racemization at the

-position during the basic quench phase, although low temperature remains the primary safeguard.

The "Frozen" Intermediate Mechanism

The success of this reaction relies on the stability of the tetrahedral aluminate intermediate at low temperatures.

-

Coordination: DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen.[3][6]

-

Hydride Delivery: A single hydride is transferred to the carbonyl carbon, forming a tetrahedral hemiacetal-aluminum complex.[3]

-

The "Freeze": At -78°C, this intermediate is stable and does not collapse to eliminate the ethoxide leaving group.

-

Hydrolysis: Upon acidic or aqueous quench, the complex hydrolyzes to release the aldehyde.[3][4]

Note: If the reaction warms above -50°C before quenching, the intermediate collapses, releasing the aldehyde in situ, which is immediately reduced by any remaining DIBAL-H to the primary alcohol.[1]

Reaction Pathway Diagram

Figure 1: Reaction pathway showing the critical divergence between aldehyde synthesis (controlled quench) and alcohol formation (thermal collapse).[1]

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Temperature | -78°C (Strict) | Essential to stabilize the tetrahedral intermediate.[1][3][5] Warming leads to alcohol. |

| Stoichiometry | 1.05 - 1.10 equiv. | Slight excess ensures conversion but minimizes over-reduction risk compared to standard 2.0+ equiv.[1] |

| Solvent | DCM or Toluene | Non-coordinating (Toluene) or weakly coordinating (DCM) solvents are preferred over THF to maintain Lewis acidity.[1] |

| Quench | MeOH (-78°C) -> Rochelle Salt | Methanol destroys excess hydride cold.[1][3] Rochelle salt solubilizes aluminum salts.[7][8] |

| Atmosphere | Argon / Nitrogen | DIBAL-H is pyrophoric and moisture sensitive.[1] |

Detailed Protocol: Selective Reduction to Aldehyde[4]

Equipment Preparation

-

Flame-dried 2-neck round bottom flask (RBF).[1]

-

Magnetic stir bar.

-

Low-temperature thermometer (internal probe recommended).[1]

-

Argon/Nitrogen balloon or manifold.

-

Syringes/Needles (oven-dried).[1]

Reagents

-

Substrate: (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (1.0 equiv).[1][9]

-

Reagent: DIBAL-H (1.0 M solution in Hexanes or Toluene) (1.05 equiv).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Quench: Anhydrous Methanol.

-

Workup: Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

Step-by-Step Procedure

-

Setup: Charge the flame-dried RBF with the Substrate (e.g., 10 mmol) and Anhydrous Solvent (approx. 0.2 M concentration, ~50 mL).[1]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Addition: Add the DIBAL-H solution (10.5 mmol, 10.5 mL of 1M) dropwise via syringe along the side of the flask.

-

Critical: The addition rate must be slow enough that the internal temperature does not rise above -70°C.

-

-

Incubation: Stir the mixture at -78°C for 1.5 to 2 hours .

-

Monitoring: Check TLC (typ. 10% EtOAc/Hexanes). The ester spot should disappear. Do not warm the reaction to check; take an aliquot and quench it in a vial.

-

-

Quench (The "Cold Kill"): While still at -78°C, add anhydrous Methanol (3.0 mL) dropwise. Vigorous bubbling (hydrogen gas) will occur.

-

Caution: Exothermic. Maintain cooling.

-

-

Workup (Emulsion Breaking):

-

Remove the cooling bath and allow the mixture to warm to -20°C.

-

Add saturated aqueous Rochelle's Salt solution (50 mL).

-

Stir vigorously at room temperature for 1–2 hours .

-

Visual Cue: The mixture will initially be a cloudy, gelatinous emulsion. After sufficient stirring, it will separate into two clear layers (organic and aqueous).[1][10]

-

-

Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer with DCM (2 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

or -

Purification: The crude aldehyde is often pure enough for subsequent steps. If purification is needed, use flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).[1]

-

Note: Silica gel is slightly acidic; minimize exposure time to prevent TBDMS cleavage or epimerization.

-

Expected Results

Troubleshooting & Optimization

Managing Aluminum Emulsions

The formation of gelatinous aluminum hydroxide precipitates is the most common failure point in yield recovery.

Why Rochelle Salt? Standard acid/base workups often fail with DIBAL because amphoteric aluminum species form gels. Rochelle salt (Potassium Sodium Tartrate) acts as a bidentate ligand, chelating aluminum to form a water-soluble complex.[1]

Figure 2: The mechanism of emulsion breaking using Rochelle's Salt.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Product is Alcohol | Reaction warmed > -60°C before quench.[1][3] | Ensure dry ice bath is topped up. Quench with MeOH before removing bath. |

| Low Yield (Emulsion) | Insufficient stirring with Rochelle salt.[10] | Stir longer (up to 12h) until layers are crystal clear. Add more water/salt.[12] |

| Starting Material Remains | Old DIBAL-H reagent.[1][10] | Titrate DIBAL-H or use fresh bottle. DIBAL degrades over time. |

| Racemization | Basic workup or silica acidity. | Keep quench cold.[3] Use neutral silica or perform subsequent reaction (e.g., Wittig) on crude.[1] |

Safety Protocol

-

Pyrophoric Hazard: DIBAL-H can ignite spontaneously in air.[1] Always use a secure inert gas line and transfer via cannula or sure-seal syringe techniques.[1]

-

Gas Evolution: The quench generates Hydrogen gas (

). Ensure the system is vented through a bubbler to prevent pressure buildup. -

Solvent Safety: DCM is a suspected carcinogen; Toluene is a reproductive toxin. Work in a fume hood.

References

-

General Protocol for Roche Ester Reduction

-

Mechanistic Insight & Workup

-

Rochelle Salt Workup Utility

-

Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Foundational text on aluminum workups).

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. orgosolver.com [orgosolver.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

- 10. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 11. rsc.org [rsc.org]

- 12. Workup [chem.rochester.edu]

Selective protection strategies for (S)-1,2-propanediol

Application Notes & Protocols

Topic: Selective Protection Strategies for (S)-1,2-Propanediol: A Researcher's Guide

Introduction: The Synthetic Value of (S)-1,2-Propanediol

(S)-1,2-propanediol, a simple, chiral C3 building block, is a cornerstone in asymmetric synthesis. Its two distinct hydroxyl groups—a primary (C1) and a stereogenic secondary (C2)—make it an invaluable precursor for pharmaceuticals, chiral ligands, and complex natural products.[1][2][3] The synthetic utility of this diol is, however, entirely dependent on the ability to chemically differentiate between these two hydroxyls. Uncontrolled reactions lead to mixtures of regioisomers, complicating purification and reducing yields.

This guide provides an in-depth exploration of the strategies and protocols for the selective protection of (S)-1,2-propanediol. We will move beyond simple procedural lists to explain the underlying principles that govern selectivity, empowering researchers to make informed decisions for their specific synthetic challenges.

Guiding Principles of Regioselectivity

The selective protection of one hydroxyl group over another in (S)-1,2-propanediol is governed by a few fundamental principles. A grasp of these concepts is crucial for protocol optimization and troubleshooting.

-

Steric Hindrance: This is the most influential factor. The primary hydroxyl group at the C1 position is significantly less sterically encumbered than the secondary hydroxyl at the C2 position. Bulky protecting group reagents will preferentially react at the C1 position due to easier access. This is a form of kinetic control.

-

Electronic Effects: While less dominant than sterics for this molecule, the primary alcohol is slightly more nucleophilic than the secondary alcohol. This can contribute to its preferential reactivity with certain electrophiles.

-

Intramolecular Hydrogen Bonding: In certain solvents, intramolecular hydrogen bonding between the two hydroxyl groups can influence their relative nucleophilicity and accessibility, though this is often a minor contributor compared to steric effects.

-

Catalyst Control: Modern synthetic methods employ catalysts that can temporarily coordinate to the diol, activating one hydroxyl group over the other, sometimes even overriding inherent steric biases.[4][5]

Strategy 1: Steric-Controlled Silyl Ether Protection (Primary -OH Selective)

The most common strategy for selectively protecting the primary hydroxyl is the use of bulky silyl ethers. The tert-butyldimethylsilyl (TBS) group is a workhorse in this regard due to its excellent stability across a wide range of reaction conditions and its straightforward, selective introduction and removal.[6]

Causality of Selection: The large steric profile of the tert-butyl group on the silicon atom makes the approach to the more crowded secondary hydroxyl at C2 energetically unfavorable. The reaction proceeds preferentially at the sterically accessible primary C1 hydroxyl. Imidazole is used not just as a base, but as a crucial activator; it reacts with TBS-Cl to form the highly reactive silyl-imidazolium intermediate, which is the active silylating agent.

Workflow for Primary Hydroxyl Silylation

Caption: Workflow for primary hydroxyl protection.

Protocol: Synthesis of (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-1,2-propanediol (1.0 eq.), imidazole (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M). Cool the stirred solution to 0°C in an ice bath.

-

Silylation: Dissolve tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the diol solution over 15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the mono-protected product.

Strategy 2: Acetal Protection of the Diol Moiety

When both hydroxyl groups need to be masked simultaneously, conversion to a cyclic acetal is the most efficient method. The resulting five-membered 1,3-dioxolane ring is stable to most non-acidic reagents (e.g., strong bases, hydrides, organometallics, and oxidation conditions).[7]

Causality of Selection: The formation of the five-membered ring is thermodynamically favorable. 2,2-Dimethoxypropane is a common reagent that, under acidic catalysis, generates a reactive acetal which is readily trapped by the diol. The reaction drives to completion by the removal of methanol.

Reaction Scheme: Acetonide Formation

Caption: Formation of an acetonide protecting group.

Protocol: Synthesis of (S)-2,2,4-trimethyl-1,3-dioxolane

-

Preparation: In a round-bottom flask, combine (S)-1,2-propanediol (1.0 eq.), 2,2-dimethoxypropane (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq.). Acetone can be used as a solvent if needed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC or GC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product is often pure enough for subsequent steps, but can be distilled if necessary.

Strategy 3: Catalyst-Controlled Regioselective Acylation

While direct acylation with reagents like acetic anhydride typically yields a mixture of products, catalyst-controlled methods can provide high selectivity for either the primary or secondary hydroxyl. Iron(III) acetylacetonate [Fe(acac)₃] is an inexpensive and effective catalyst that promotes acylation at the primary position.[5]

Causality of Selection: The proposed mechanism involves the formation of a cyclic intermediate between the iron(III) catalyst and the vicinal diol.[5] This coordination orients the diol, and subsequent delivery of the acylating agent (e.g., benzoyl chloride) occurs preferentially at the less-hindered primary oxygen atom.

Reaction Scheme: Primary-Selective Benzoylation

Caption: Fe(III)-catalyzed selective benzoylation.

Protocol: Fe(acac)₃-Catalyzed Selective Benzoylation of the Primary Hydroxyl

-

Preparation: To a solution of (S)-1,2-propanediol (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add Fe(acac)₃ (0.05 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

-

Acylation: Cool the mixture to 0°C and add benzoyl chloride (1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC for the formation of the mono-benzoylated product.

-

Work-up and Purification: Upon completion, quench with a saturated solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic fractions, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the primary benzoate.

Comparative Summary of Protection Strategies

| Protecting Group | Reagents | Selectivity | Stability | Deprotection Conditions |

| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | High for Primary -OH | Basic, Oxidative, Organometallics | F⁻ (TBAF), H⁺ (AcOH, HCl) |

| Acetonide | 2,2-Dimethoxypropane, PTSA | Protects both -OH | Basic, Reductive, Oxidative | Mild Acid (AcOH, H₂O) |

| Benzoate Ester | BzCl, Fe(acac)₃, DIPEA | High for Primary -OH | Acidic, Mild Base | Saponification (NaOH, LiOH) |

| Trityl (Tr) Ether | Tr-Cl, Pyridine | Exclusive for Primary -OH | Basic, Hydrogenation | Mild Acid (TFA, AcOH) |

Key Deprotection Protocol: Cleavage of a TBDMS Ether

The selective removal of a protecting group is as critical as its installation. The high affinity of silicon for fluoride is exploited for the clean and efficient cleavage of silyl ethers.[6]

Protocol: TBAF-Mediated Deprotection of (S)-1-(tert-butyldimethylsilyloxy)propan-2-ol

-

Preparation: Dissolve the TBDMS-protected diol (1.0 eq.) in tetrahydrofuran (THF, approx. 0.2 M) in a plastic vial or flask (to avoid etching glass).

-

Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) and stir the reaction at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The cleavage is usually complete within 1-4 hours.

-

Work-up and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to remove the TBAF salts and silyl byproducts, yielding the deprotected (S)-1,2-propanediol.

References

-

Miyake, H., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Available at: [Link]

-

Bailey, W. F., et al. (1995). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Journal of Organic Chemistry. Available at: [Link]

-

Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry. Available at: [Link]

-

Schaus, S. E., et al. (2014). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. National Institutes of Health. Available at: [Link]

-

Zhu, Y., et al. (2018). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. Green Chemistry. Available at: [Link]

-

Chen, J-H., et al. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. Available at: [Link]

-

Gagné, M. R., et al. (2009). Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. SciSpace. Available at: [Link]

-

Ruzicka, F., et al. (2012). 1,2-Propanediol Dehydration in Roseburia inulinivorans: STRUCTURAL BASIS FOR SUBSTRATE AND ENANTIOMER SELECTIVITY. National Institutes of Health. Available at: [Link]

-

YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. Available at: [Link]

-

Altaras, N. E., & Cameron, D. C. (2000). Enhanced Production of (R)-1,2-Propanediol by Metabolically Engineered Escherichia coli. Biotechnology Progress. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). TBS Protection. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

-

Minnaard, A. J., et al. (2017). Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. Synthesis. Available at: [Link]

-

FooDB. (2015). Showing Compound (S)-propane-1,2-diol (FDB030175). Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

Navigating the Selective Oxidation of (S)-2-TBS-propan-1-ol to (S)-2-TBS-propanal: A Detailed Guide for Synthetic Chemists

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the precise and selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation. This guide provides an in-depth analysis and practical protocols for the conversion of (S)-2-(tert-butyldimethylsilyl)oxy-propan-1-ol to (S)-2-(tert-butyldimethylsilyl)oxy-propanal. This specific transformation is of significant interest as it involves a chiral starting material with a sterically demanding silyl protecting group, necessitating a careful selection of oxidation methodology to ensure high yield and preservation of stereochemical integrity.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methods, the rationale behind procedural steps, and detailed, actionable protocols for laboratory execution.

The Synthetic Challenge: Mild and Selective Oxidation

The primary challenge in oxidizing (S)-2-TBS-propan-1-ol lies in achieving a clean conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid. Furthermore, the presence of a chiral center at the C2 position demands that the chosen oxidation conditions are mild enough to prevent epimerization. The bulky tert-butyldimethylsilyl (TBS) ether protecting group is robust but can be sensitive to harsh acidic or basic conditions, further narrowing the field of suitable reagents.

This guide will focus on four widely-used and reliable methods for this transformation:

-

Swern Oxidation: A classic and highly effective method utilizing activated dimethyl sulfoxide (DMSO).

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and operationally simple method employing a hypervalent iodine reagent.

-

Parikh-Doering Oxidation: A variation of activated DMSO oxidations that operates at more convenient temperatures than the Swern oxidation.

-

TEMPO-Catalyzed Oxidation: A catalytic method that uses a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant.

Each of these methods offers a unique set of advantages and disadvantages, which will be discussed in the context of the target transformation.

Comparative Overview of Recommended Oxidation Methods

To aid in the selection of the most appropriate method for a given synthetic strategy, the following table summarizes the key parameters of the four discussed oxidation protocols.

| Feature | Swern Oxidation | Dess-Martin Oxidation | Parikh-Doering Oxidation | TEMPO-Catalyzed Oxidation |

| Primary Oxidant | Dimethyl Sulfoxide (DMSO) | Dess-Martin Periodinane | Dimethyl Sulfoxide (DMSO) | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| Activator/Co-oxidant | Oxalyl Chloride or TFAA | None (Stoichiometric) | Sulfur Trioxide Pyridine Complex | Sodium Hypochlorite (NaOCl) or other |

| Typical Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yields | >90%[1] | ~90%[2] | >90%[3][4] | High, variable with co-oxidant[5] |

| Stereochemical Integrity | High; use of bulky base (DIPEA) can mitigate epimerization[6][7] | Excellent; no epimerization generally observed[8][9] | High; generally no epimerization reported. | Excellent; no racemization or epimerization observed[10] |

| Key Advantages | High yields, broad functional group tolerance.[1] | Mild conditions, simple workup, commercially available reagent.[8][11][12] | Milder than Swern (no cryogenic temps), less malodorous byproducts.[4][13] | Catalytic in TEMPO, environmentally benign co-oxidants available.[5] |

| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6] | Reagent is expensive and potentially explosive.[8] | Requires careful handling of hygroscopic SO₃·Py complex.[4] | Can be substrate-dependent, potential for over-oxidation with some systems.[14] |

Experimental Protocols

The following protocols are presented as detailed, step-by-step guides for the oxidation of (S)-2-TBS-propan-1-ol. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable method for the conversion of primary alcohols to aldehydes.[1][15] It involves the activation of DMSO with an electrophile, such as oxalyl chloride, at low temperatures to form the reactive chlorosulfonium ion.[6]

Caption: Workflow for the Swern Oxidation of (S)-2-TBS-propan-1-ol.

Materials:

-

(S)-2-TBS-propan-1-ol

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel under a positive pressure of inert gas.

-

Reagent Preparation: In the flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ (to make a ~0.5 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: To the cooled DMSO solution, add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 30 minutes at -78 °C.

-

Alcohol Addition: Dissolve (S)-2-TBS-propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO mixture. Stir for 45 minutes at -78 °C.

-

Elimination: Add triethylamine or DIPEA (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (S)-2-TBS-propanal.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and convenient method that can be performed at room temperature.[8][16] The reagent, Dess-Martin periodinane (DMP), is commercially available or can be prepared from 2-iodobenzoic acid.[17]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. TEMPO [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of (S)-2-TBS-propan-1-ol in the Convergent Synthesis of Complex Polyketides

Introduction: The Architectural Challenge of Polyketides and the Role of Chiral Building Blocks

Polyketides represent a vast and structurally diverse class of natural products, many of which possess potent biological activities that have led to their development as blockbuster drugs, including antibiotics, immunosuppressants, and anticancer agents.[1] The chemical architecture of these molecules, often characterized by long carbon chains adorned with multiple stereocenters, presents a formidable challenge to synthetic chemists.[2][3] The convergent total synthesis of these complex targets hinges on the availability of highly pure, stereochemically defined building blocks.[4] Among the arsenal of chiral synthons, (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol, a derivative of the readily available (S)-Roche ester, has emerged as a cornerstone for the introduction of key stereochemical motifs found in numerous polyketide natural products.[5][6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-2-TBS-propan-1-ol in the total synthesis of polyketides. We will delve into the causality behind experimental choices, provide field-proven protocols for its conversion to a key reactive intermediate, and illustrate its application in a stereoselective aldol reaction, a pivotal carbon-carbon bond-forming step in the construction of complex polyketide fragments. The total synthesis of the potent anticancer agent (+)-discodermolide will serve as a high-profile case study to contextualize the application of this versatile chiral building block.[8][9]

Core Principles: From a Stable Precursor to a Reactive Synthon

(S)-2-TBS-propan-1-ol serves as a stable, easily handled precursor to the more reactive chiral aldehyde, (S)-2-(tert-butyldimethylsilyloxy)propanal.[10] The tert-butyldimethylsilyl (TBS) group provides robust protection for the secondary alcohol, allowing for selective manipulation of the primary alcohol. The strategic workflow involves two key phases: the oxidation of the primary alcohol to the aldehyde and the subsequent stereoselective carbon-carbon bond formation.

Workflow Overview

Caption: General workflow for the utilization of (S)-2-TBS-propan-1-ol.

Protocol 1: Swern Oxidation of (S)-2-TBS-propan-1-ol

The Swern oxidation is a widely employed method for the mild and efficient conversion of primary alcohols to aldehydes, notably avoiding over-oxidation to carboxylic acids.[6][7][11][12] This protocol is critical for activating (S)-2-TBS-propan-1-ol for subsequent coupling reactions.

Expertise & Experience: The Swern oxidation operates at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chloro(dimethyl)sulfonium salt, and to minimize side reactions. The use of a hindered non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial for the final elimination step to generate the aldehyde without competing reactions.[11] It is imperative to perform this reaction under an inert atmosphere to prevent moisture from quenching the reactive species. The pungent odor of the dimethyl sulfide byproduct necessitates the use of a well-ventilated fume hood and proper quenching procedures (e.g., with bleach) for the glassware.[7]

Step-by-Step Methodology

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagent Preparation:

-

Dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in the dropping funnel.

-

Dissolve dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM in a separate syringe.

-

Dissolve (S)-2-TBS-propan-1-ol (1.0 equivalent) in anhydrous DCM in another syringe.

-

Have triethylamine (5.0 equivalents) ready in a syringe.

-

-

Reaction Execution:

-

Add anhydrous DCM to the reaction flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add the oxalyl chloride solution dropwise to the stirred DCM, maintaining the temperature below -70 °C.

-

After the addition is complete, add the DMSO solution dropwise over 5-10 minutes. The reaction mixture may become cloudy.

-

Stir the mixture for 15-20 minutes at -78 °C.

-

Add the solution of (S)-2-TBS-propan-1-ol dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add the triethylamine dropwise. The reaction is typically exothermic.

-

After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde is often of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.

-

| Reagent | Molar Ratio | Purpose |

| (S)-2-TBS-propan-1-ol | 1.0 | Starting Material |

| Oxalyl Chloride | 1.2 | DMSO Activator |

| Dimethyl Sulfoxide (DMSO) | 2.2 | Oxidant |

| Triethylamine | 5.0 | Base for Elimination |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

Application in Polyketide Synthesis: The Paterson Synthesis of a (+)-Discodermolide Fragment

The total synthesis of (+)-discodermolide by Paterson and coworkers is a landmark in natural product synthesis and provides an excellent example of the strategic use of chiral building blocks derived from (S)-3-hydroxy-2-methylpropionate, the un-silylated precursor to our title compound.[1][5][13][14] Specifically, the synthesis of the C9-C16 fragment relies on a highly diastereoselective boron-mediated anti-aldol reaction.[13][15] This reaction joins two smaller chiral fragments, creating a new stereocenter with high control.

Synthetic Strategy for a Discodermolide Fragment

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. soci.org [soci.org]

- 3. Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4 [chemicalbook.com]

- 7. Discodermolide - Wikipedia [en.wikipedia.org]

- 8. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,6-asymmetric induction in boron-mediated aldol reactions: application to a practical total synthesis of (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Stereospecific Synthesis of Chiral Allylic Silanes from TBS-Propanol Derivatives

This Application Note is structured to guide researchers through the high-fidelity synthesis of chiral allylic silanes, specifically starting from TBS-protected allylic alcohol derivatives (enantioenriched secondary allylic silyl ethers).

The guide focuses on the two most robust methodologies: the Classical Stepwise Silyl-Cuprate Displacement (Gold Standard for stereocontrol) and the Modern Direct Nickel-Catalyzed Silylation (High efficiency).

Abstract & Scope

Chiral allylic silanes are "privileged intermediates" in organic synthesis, serving as stable chiral nucleophiles for the Hosomi-Sakurai reaction . They allow for the construction of quaternary carbon centers with predictable stereochemistry.

This guide details the conversion of TBS-protected allylic alcohols (referred to here as TBS-propanol derivatives) into chiral allylic silanes. While TBS ethers are robust protecting groups, they must typically be activated to allow for carbon-silicon bond formation. We present two validated workflows:

-

Protocol A (The "Fleming-Williams" Route): A stepwise deprotection/activation sequence followed by S

2' displacement with a silyl-cuprate. This is the industry standard for maximum stereochemical fidelity ( -

Protocol B (The Direct Catalytic Route): A Nickel-catalyzed reductive cross-coupling that directly engages the allylic ether, bypassing intermediate deprotection.

Scientific Foundation & Mechanism

The Challenge of Chirality Transfer

The synthesis relies on 1,3-chirality transfer . The incoming silyl nucleophile attacks the

-

Anti-Stereochemistry: In the cuprate protocol, the silyl group attacks anti to the leaving group (phosphate/carbamate).

-

Syn-Stereochemistry: In certain transition-metal catalyzed routes (e.g., Palladium), the attack may be syn via a

-allyl intermediate.

Pathway Logic (Graphviz Visualization)

Figure 1: Strategic workflow for converting TBS-protected allylic alcohols to allylic silanes. The Standard Route (Top) offers predictable anti-stereochemistry.

Protocol A: The Stepwise Silyl-Cuprate Displacement (Standard)

This protocol is preferred for late-stage functionalization where maximum enantiomeric excess (ee) retention is critical. It involves converting the inert TBS ether into a reactive allylic phosphate.

Reagents & Equipment

-

Starting Material: Chiral Allylic TBS Ether (e.g., (R)-3-(tert-butyldimethylsilyloxy)-1-butene).

-

Deprotection: TBAF (1.0 M in THF) or HCl/MeOH.

-

Activation: Diethyl chlorophosphate (ClP(O)(OEt)2), DMAP, Pyridine.

-

Silylation: Phenyldimethylsilyllithium (PhMe2SiLi) solution (prepared from PhMe2SiCl + Li wire), CuCN (Purified), THF (Anhydrous).

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free for Step 3).

Step-by-Step Methodology

Phase 1: Preparation of the Allylic Phosphate

-

Deprotection: Dissolve the TBS ether (1.0 equiv) in THF. Add TBAF (1.1 equiv) at 0°C. Stir until TLC indicates consumption (typically 1-2 h). Quench with sat. NH

Cl, extract, and concentrate to yield the Chiral Allylic Alcohol . -

Phosphorylation: Dissolve the alcohol (1.0 equiv) in dry CH

Cl -

Addition: Cool to 0°C. Dropwise add Diethyl chlorophosphate (1.2 equiv). Allow to warm to RT over 4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

. Dry over MgSO-

Checkpoint: Ensure the phosphate is isolated as a single enantiomer. Racemization here is rare but possible if left in acid too long.

-

Phase 2: The Fleming-Williams Silyl-Cuprate Reaction

-

Reagent Prep (The Silyl Reagent): Prepare PhMe2SiLi (approx 1.0 M in THF) by stirring PhMe2SiCl with Lithium wire (cut finely) in THF at 0°C for 4–6 hours until the solution turns deep red.

-

Cuprate Formation: In a separate flame-dried flask, suspend CuCN (1.1 equiv relative to substrate) in THF. Cool to -78°C.

-

Transmetallation: Add the PhMe2SiLi solution (2.2 equiv relative to CuCN) dropwise to the CuCN.

-

Observation: The mixture will go from heterogeneous to a clear, pale yellow/tan solution, indicating the formation of the lower-order cuprate (PhMe2Si)2CuLi or the cyanocuprate (PhMe2Si)2Cu(CN)Li2.

-

-

Displacement: Dissolve the Allylic Phosphate (from Phase 1) in THF and cool to -78°C. Transfer this solution via cannula into the silyl-cuprate solution.

-

Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to -20°C.

-

Quench: Pour the cold mixture into sat. NH

Cl/NH -

Purification: Extract with Et

O. The product is a Chiral Allylic Silane .

Protocol B: Nickel-Catalyzed Direct Silylation (Advanced)

For high-throughput applications or when deprotection is undesirable, this method uses a Nickel catalyst to displace the oxygen functionality directly.

Reagents[1][6]

-

Catalyst: Ni(cod)2 (10 mol%) + PCy3 or chiral phosphine ligand.

-

Silyl Source: PhMe2Si-ZnCl (Silylzinc reagent) or PhMe2Si-Bpin (Silylboron).

-

Solvent: Dioxane or THF.

Methodology Summary

-

In a glovebox, mix Ni(cod)2 and Ligand in Dioxane.

-

Add the Allylic TBS Ether (or Allylic Alcohol).

-

Add the Silyl-Zinc reagent.[6]

-

Stir at RT or mild heat (40°C) for 12 hours.

-